molecular formula C11H12N2O2S B184143 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid CAS No. 21547-71-7

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Cat. No.: B184143
CAS No.: 21547-71-7
M. Wt: 236.29 g/mol
InChI Key: PUNPYITWFHQFFX-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid typically involves the reaction of 1H-benzimidazole-2-thiol with butyric acid derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the thiol group of benzimidazole reacts with a halogenated butyric acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid
  • 2-(1H-Benzoimidazol-2-ylsulfanyl)-propionic acid
  • 2-(1H-Benzoimidazol-2-ylsulfanyl)-valeric acid

Uniqueness

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is unique due to its specific butyric acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNPYITWFHQFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378257
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21547-71-7
Record name 2-(1H-Benzimidazol-2-ylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21547-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the structural significance of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid?

A1: 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid forms ionic crystals, existing as separate protonated benzimidazole cations and carboxylic acid anions []. The research reveals a planar structure for the 1H-benzimidazole core, with the 2-alkylsulfanyl substituent nearly coplanar to this core []. This structural information is crucial for understanding the compound's potential interactions and reactivity.

Q2: How do intermolecular forces contribute to the stability of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid crystals?

A2: The crystal structure of 2-(1H-Benzimidazol-2-ylsulfanyl)butanoic acid is stabilized by a network of intermolecular interactions []. Strong hydrogen bonds like N-H...O and O-H...N, along with weaker C-H...O interactions, contribute to the crystal's three-dimensional packing []. Understanding these interactions can inform potential applications, such as crystal engineering or the design of materials with specific properties.

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